molecular formula C13H12N2Na2O14S2 B8027657 BS2G Crosslinker (disodium)

BS2G Crosslinker (disodium)

Cat. No.: B8027657
M. Wt: 530.4 g/mol
InChI Key: JINCQYPCQMBZSX-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

BS2G Crosslinker (disodium) is synthesized through the reaction of glutaric acid with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an aqueous medium at a controlled pH to ensure the formation of the desired sulfosuccinimidyl ester .

Industrial Production Methods

In industrial settings, the production of BS2G Crosslinker (disodium) involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The product is then purified through techniques such as crystallization or chromatography to achieve high purity levels suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

BS2G Crosslinker (disodium) primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms stable amide bonds, which are crucial for crosslinking proteins and other biomolecules .

Common Reagents and Conditions

The crosslinking reaction typically requires a buffer solution, such as sodium phosphate, at a pH of 7.4. The reaction is carried out at room temperature, and the crosslinker is used in excess to ensure complete reaction with the target amines .

Major Products Formed

The primary product of the reaction between BS2G Crosslinker (disodium) and a protein or peptide is a crosslinked complex where the amide bonds link the primary amines of the biomolecules .

Mechanism of Action

BS2G Crosslinker (disodium) exerts its effects by forming stable amide bonds with primary amines on proteins and other biomolecules. This crosslinking process helps to stabilize protein complexes and allows for the detailed study of protein interactions and structures. The sulfosuccinimidyl ester groups on the crosslinker react with the amines, leading to the formation of covalent bonds that link the molecules together .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BS2G Crosslinker (disodium) is unique due to its water solubility and shorter spacer arm, which makes it ideal for crosslinking proteins with closely spaced reactive sites. Its ability to form stable amide bonds in aqueous environments without the need for organic solvents sets it apart from other crosslinkers .

Properties

IUPAC Name

disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINCQYPCQMBZSX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2Na2O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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